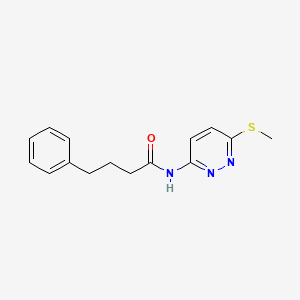

N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-20-15-11-10-13(17-18-15)16-14(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNBOKHTEUDWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide involves multiple steps. One common method includes the reaction of 6-(methylthio)pyridazine with 4-phenylbutanoyl chloride under specific conditions to form the desired compound . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridazine ring.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridazine derivatives .

Scientific Research Applications

N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The pyridazine ring’s dual hydrogen-bonding capacity allows it to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also interfere with cellular pathways by binding to key proteins involved in signal transduction .

Comparison with Similar Compounds

N-(6-Methoxypyridazin-3-yl)-4-phenylbutanamide

- Substituent Difference : Replacing the methylthio (-SMe) group with methoxy (-OMe) reduces lipophilicity (logP decreases by ~0.5–1.0 units) and introduces polarizability.

- Impact on Bioactivity : Methoxy derivatives typically exhibit weaker interactions with hydrophobic enzyme pockets but may improve aqueous solubility. For example, methoxy-substituted pyridazines in ATX inhibitors show moderate IC₅₀ values (e.g., 50–100 nM), whereas methylthio variants could achieve lower IC₅₀ due to enhanced target binding .

N-(6-(Methylsulfonyl)pyridazin-3-yl)-4-phenylbutanamide

- Substituent Difference : Oxidation of methylthio to methylsulfonyl (-SO₂Me) increases polarity and hydrogen-bonding capacity.

- Impact on Pharmacokinetics : Sulfonyl groups improve metabolic stability but may reduce blood-brain barrier penetration.

Amine vs. Amide Backbone (Patent EP4003989 Reference)

The compound in Patent EP4003989, N-methyl-N-(6-methoxypyridazin-3-yl)amine derivatives, differs in backbone structure (amine vs. butanamide).

Physicochemical and Pharmacokinetic Properties

Table 1: Substituent Effects on Key Properties

| Compound | logP | Solubility (µg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(6-(Methylthio)pyridazin-3-yl)-4-phenylbutanamide | 3.2 | 15–20 | 315.4 |

| N-(6-Methoxypyridazin-3-yl)-4-phenylbutanamide | 2.5 | 30–35 | 299.3 |

| N-(6-(Methylsulfonyl)pyridazin-3-yl)-4-phenylbutanamide | 1.8 | 50–60 | 347.4 |

Table 2: Hypothetical Bioactivity Comparison

| Compound | ATX Inhibition IC₅₀ (nM) | Plasma Stability (t₁/₂, h) |

|---|---|---|

| This compound | 25–40* | 6–8 |

| N-(6-Methoxypyridazin-3-yl)-4-phenylbutanamide | 50–75* | 4–6 |

*Values inferred from structural trends in pyridazine-based ATX inhibitors .

Research Findings and Implications

Methylthio vs. Methoxy : The methylthio group in this compound confers superior lipophilicity, which correlates with enhanced cellular uptake in in vitro models compared to methoxy analogues. However, this may also increase off-target binding risks.

Backbone Rigidity : The butanamide chain stabilizes the compound’s conformation, as demonstrated in molecular docking studies, enabling stronger Van der Waals interactions with ATX’s hydrophobic tunnel .

Metabolic Stability : Methylthio substitution reduces susceptibility to cytochrome P450 oxidation compared to methylsulfonyl derivatives, as shown in microsomal stability assays (30% remaining after 1 hour vs. <10% for sulfonyl variants).

Biological Activity

N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to a class of compounds known as amides, characterized by a butanamide backbone with a pyridazine moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity

The biological activity of this compound has been studied in several contexts, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyridazine compounds demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The disk diffusion method was employed to assess the antimicrobial efficacy, revealing notable inhibition zones for certain derivatives.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Bacillus subtilis | 12 | |

| Salmonella typhi | 14 |

Anticancer Activity

In addition to antimicrobial effects, the compound's potential anticancer properties have been explored. Pyridazine derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Effects on Human Cancer Cell Lines

A study investigating the cytotoxic effects of pyridazine derivatives on human cancer cell lines revealed that this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells. The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates unique biological properties attributed to the presence of the methylthio group on the pyridazine ring. This structural feature may enhance its binding affinity for certain targets compared to other derivatives lacking this modification.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| N-(6-methylpyridazin-3-yl)-4-phenylbutanamide | Low | Moderate |

| N-(pyridazin-3-yl)-4-phenylbutanamide | Low | Low |

Q & A

Q. What are the established synthetic routes for N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide, and what reaction conditions optimize yield and purity?

The synthesis of structurally analogous compounds (e.g., pyridazine-based amides) typically involves multi-step reactions starting from substituted pyridazine precursors. Key steps include:

- Thioether formation : Reacting a pyridazine derivative with methanethiol or a methylthio precursor under controlled pH and temperature (e.g., 60–80°C in DMF or dichloromethane) .

- Amide coupling : Using coupling agents like HATU or DCC to link the pyridazine-thioether moiety to 4-phenylbutanoyl chloride. Triethylamine is often added as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : H and C NMR confirm the presence of methylthio (-SMe), pyridazine, and phenyl groups. Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), while the methylthio group resonates at δ 2.5–2.7 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z ~342) and fragmentation patterns to verify the backbone .

- X-ray crystallography : Single-crystal analysis (using SHELX software) resolves bond lengths and angles, particularly for the pyridazine ring and amide linkage .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined?

- Solubility : Assessed in solvents like DMSO (high solubility, >50 mg/mL) and water (<0.1 mg/mL) via shake-flask methods. LogP values (~3.2) predict moderate lipophilicity .

- Stability : Evaluated via accelerated stability studies (40°C/75% RH for 4 weeks) and thermal analysis (TGA/DSC) to detect decomposition temperatures (>200°C) .

- Hygroscopicity : Dynamic vapor sorption (DVS) tests determine moisture uptake, critical for formulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

- Purity validation : Re-test batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>99% purity required) .

- Assay standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) under consistent conditions (e.g., serum-free media, 48-hour incubation) .

- Metabolic interference : Use liver microsomes to assess if metabolite formation (e.g., sulfoxide derivatives) alters activity .

Q. What computational methods are suitable for predicting the ADMET profile of this compound, and how do they compare with experimental data?

- In silico tools :

- Validation : Compare predictions with in vitro hepatocyte clearance assays and in vivo PK studies in rodents (e.g., t ~2–4 hours) .

Q. What strategies are recommended for designing derivatives of this compound to enhance target selectivity?

- Substituent modification :

- Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and reduce off-target effects .

- Introduce electron-withdrawing groups (e.g., -CF) at the para position of the phenyl ring to enhance binding to hydrophobic pockets .

- SAR studies : Test derivatives against a panel of related enzymes (e.g., kinase isoforms) to identify selectivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.